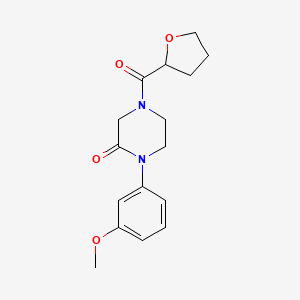![molecular formula C10H9BrN2O5S B6048112 4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol](/img/structure/B6048112.png)
4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol is an organic compound that features a bromine atom, a nitro group, and a dioxothiophene moiety
Métodos De Preparación
The synthesis of 4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol typically involves multiple steps. One common synthetic route includes the bromination of a suitable phenol derivative followed by nitration and subsequent reaction with a dioxothiophene derivative. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of substituted phenol derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of essential enzymes in bacterial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
4-Bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol can be compared with other similar compounds such as:
4-Bromo-2-nitroaniline: This compound also contains a bromine and nitro group but lacks the dioxothiophene moiety, making it less complex.
4-Bromo-1-aminoanthraquinone-2-sulfonic acid: This compound has a similar bromine and amino group but features an anthraquinone structure instead of a phenol and dioxothiophene moiety.
The uniqueness of this compound lies in its combination of functional groups and the presence of the dioxothiophene moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-bromo-2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O5S/c11-6-1-2-10(14)7(3-6)12-8-4-19(17,18)5-9(8)13(15)16/h1-3,12,14H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJGLPBIDBEICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(CS1(=O)=O)[N+](=O)[O-])NC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6048032.png)
![N-{3-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}acetamide](/img/structure/B6048036.png)
![2-{1-[(6-methyl-2-pyridinyl)methyl]-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6048048.png)
![1'-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6048052.png)
![1-[4-[[4-(Hydroxymethyl)-4-[(3-methoxyphenyl)methyl]piperidin-1-yl]methyl]thiophen-2-yl]ethanone](/img/structure/B6048058.png)
![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B6048061.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B6048066.png)
![1-[1-(2,3-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-thiophen-2-ylpropan-1-one](/img/structure/B6048077.png)

![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methoxyanilino)butanamide](/img/structure/B6048087.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine](/img/structure/B6048093.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6048107.png)
![4-chloro-N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide](/img/structure/B6048127.png)
![N-(3,5-dimethoxyphenyl)-3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6048137.png)
